Ruberythric acid chemical structure and properties
Ruberythric acid chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ruberythric acid, a naturally occurring anthraquinone (B42736) glycoside found in the roots of the madder plant (Rubia tinctorum L.), has garnered significant interest for its potential therapeutic applications. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of ruberythric acid. Detailed experimental protocols for its isolation, characterization, and biological evaluation are presented to facilitate further research and development. While direct evidence of its modulation of specific signaling pathways is still emerging, this document summarizes the current understanding and provides a framework for future investigation.
Chemical Structure and Properties
Ruberythric acid is chemically known as 1-Hydroxy-2-[(6-O-β-D-xylopyranosyl-β-D-glucopyranosyl)oxy]-9,10-anthracenedione.[1] It is an alizarin (B75676) 2-β-primeveroside, consisting of the anthraquinone aglycone, alizarin, linked to the disaccharide primeverose.[2][3]
The molecular structure of ruberythric acid has been elucidated and confirmed through various spectroscopic techniques, including NMR and X-ray crystallography.[4][5][6][7] The solid-state structure reveals extensive intermolecular hydrogen bonding between the sugar moieties and intramolecular hydrogen bonding within the hydroxyquinone groups.[4][5][6][7]
Table 1: Physicochemical Properties of Ruberythric Acid
| Property | Value | Reference(s) |
| Chemical Formula | C25H26O13 | [1][3] |
| Molecular Weight | 534.47 g/mol | [1][3][8] |
| CAS Number | 152-84-1 | [1][2] |
| Appearance | Golden-yellow, silky, lustrous prisms or long needles | [1] |
| Melting Point | 259-261 °C (from water) | [1] |
| Solubility | Soluble in hot water and alkalies; sparingly soluble in methanol (B129727) and ethanol (B145695); practically insoluble in benzene (B151609) and cold water. | [1][2][9] |
| IUPAC Name | 1-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione | [8] |
Biological Activities
Ruberythric acid has been reported to exhibit a range of biological activities, making it a compound of interest for drug development.
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Antioxidant Activity: Ruberythric acid has demonstrated antioxidant properties, which are likely attributable to its phenolic structure.[3]
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Anti-inflammatory Activity: Studies on extracts of Rubia species containing ruberythric acid suggest potential anti-inflammatory effects.[3]
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Antimicrobial Activity: Ruberythric acid has been investigated for its potential antimicrobial properties.[3]
Quantitative data on the biological potency of isolated ruberythric acid is still emerging in the scientific literature.
Experimental Protocols
This section provides detailed methodologies for the isolation, characterization, and biological evaluation of ruberythric acid.
Isolation and Extraction of Ruberythric Acid from Rubia tinctorum
Objective: To extract and isolate ruberythric acid from the roots of Rubia tinctorum.
Materials:
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Dried and ground roots of Rubia tinctorum
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Ethanol (95% or absolute)
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Methanol (HPLC grade)
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Water (distilled or deionized)
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Soxhlet apparatus
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Rotary evaporator
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Filtration apparatus (e.g., Buchner funnel, filter paper)
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High-Performance Liquid Chromatography (HPLC) system
Protocol:
-
Extraction:
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Place 100 g of dried, powdered Rubia tinctorum roots into a cellulose (B213188) thimble.
-
Insert the thimble into a Soxhlet extractor.
-
Add 500 mL of ethanol to the round-bottom flask.
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Heat the solvent to reflux and continue the extraction for 8-12 hours, or until the solvent in the siphon arm runs clear.
-
-
Concentration:
-
After extraction, allow the solution to cool to room temperature.
-
Concentrate the ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
-
Purification (Column Chromatography):
-
Prepare a silica (B1680970) gel column (e.g., 60-120 mesh) with a suitable solvent system (e.g., a gradient of chloroform (B151607) and methanol).
-
Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with the solvent gradient, collecting fractions.
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Monitor the fractions by Thin Layer Chromatography (TLC) or HPLC to identify those containing ruberythric acid.
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Pool the fractions rich in ruberythric acid and concentrate them using a rotary evaporator.
-
-
Crystallization:
-
Dissolve the concentrated fraction in a minimal amount of hot water.
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Allow the solution to cool slowly to room temperature, then refrigerate to promote crystallization.
-
Collect the golden-yellow crystals of ruberythric acid by filtration and wash with a small amount of cold water.
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Dry the crystals under vacuum.
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Characterization of Ruberythric Acid
Objective: To confirm the purity of the isolated ruberythric acid and for quantitative analysis.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
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C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
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Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or acetic acid (for mobile phase modification)
Protocol:
-
Sample Preparation: Dissolve a small amount of the isolated ruberythric acid in methanol or the initial mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
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Gradient Program: A typical gradient might be: 0-5 min, 10% B; 5-30 min, 10-90% B; 30-35 min, 90% B; 35-40 min, 90-10% B; 40-45 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm or 280 nm.
-
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram. The retention time and UV spectrum of the major peak should be compared with a known standard of ruberythric acid.
Objective: To confirm the chemical structure of ruberythric acid.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated dimethyl sulfoxide (B87167) (DMSO-d6)
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the isolated ruberythric acid in 0.5-0.7 mL of DMSO-d6.
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra.
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure of ruberythric acid.
Table 2: ¹H NMR Spectral Data of Ruberythric Acid in DMSO-d6
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~7.9-7.7 | m | Aromatic protons |
| ~7.4 | d | Aromatic proton |
| ~5.1 | d | Anomeric proton (glucose) |
| ~4.3 | d | Anomeric proton (xylose) |
| ~3.8-3.1 | m | Sugar protons |
Table 3: ¹³C NMR Spectral Data of Ruberythric Acid in DMSO-d6
| Chemical Shift (ppm) | Assignment |
| ~188 | C=O |
| ~182 | C=O |
| ~161 | C-OH (aromatic) |
| ~150-115 | Aromatic carbons |
| ~103 | Anomeric carbon (glucose) |
| ~104 | Anomeric carbon (xylose) |
| ~77-60 | Sugar carbons |
Note: Specific chemical shifts can vary slightly depending on the instrument and experimental conditions.
Biological Activity Assays
Objective: To evaluate the free radical scavenging activity of ruberythric acid.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
96-well microplate reader
Protocol:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of ruberythric acid in methanol.
-
In a 96-well plate, add 100 µL of each ruberythric acid dilution to a well.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC50 value (the concentration of ruberythric acid required to scavenge 50% of the DPPH radicals).
Objective: To assess the in vitro anti-inflammatory activity of ruberythric acid.
Materials:
-
Bovine serum albumin (BSA) or egg albumin
-
Phosphate buffered saline (PBS, pH 6.4)
-
Spectrophotometer
Protocol:
-
Prepare a 1% w/v solution of BSA in PBS.
-
Prepare a series of dilutions of ruberythric acid in PBS.
-
To 0.2 mL of each ruberythric acid dilution, add 2.8 mL of the BSA solution.
-
Incubate the samples at 37°C for 20 minutes.
-
Heat the samples at 70°C for 5 minutes.
-
After cooling, measure the absorbance at 660 nm.
-
Calculate the percentage of inhibition of protein denaturation using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (BSA solution without the sample), and A_sample is the absorbance of the sample.
-
Determine the IC50 value.
Objective: To determine the lowest concentration of ruberythric acid that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
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96-well microplates
Protocol:
-
Prepare a standardized inoculum of the test microorganism in the broth medium.
-
Prepare a series of two-fold dilutions of ruberythric acid in the broth medium in a 96-well plate.
-
Add the microbial inoculum to each well.
-
Include a positive control (microorganism without ruberythric acid) and a negative control (broth medium only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is the lowest concentration of ruberythric acid at which no visible growth of the microorganism is observed.
Signaling Pathways
Currently, there is limited direct evidence in the scientific literature detailing specific signaling pathways that are directly modulated by isolated ruberythric acid. However, studies on extracts from Rubia species containing ruberythric acid suggest potential involvement in anti-inflammatory pathways. For instance, the inhibition of inflammatory markers such as TNF-α and interleukins could imply a potential interaction with the NF-κB signaling pathway. Further research is required to elucidate the precise molecular mechanisms and signaling cascades affected by ruberythric acid.
Hypothetical Workflow for Investigating Signaling Pathway Modulation
The following workflow illustrates a potential experimental approach to investigate the effect of ruberythric acid on a cellular signaling pathway, such as the NF-κB pathway.
Conclusion
Ruberythric acid is a promising natural compound with a well-defined chemical structure and interesting, albeit not yet fully quantified, biological activities. This technical guide provides a solid foundation for researchers and drug development professionals to further explore its therapeutic potential. The detailed experimental protocols offer a starting point for consistent and reproducible research. Future investigations should focus on obtaining robust quantitative data for its biological effects and elucidating the specific molecular signaling pathways through which it exerts its action. Such studies will be crucial for the potential development of ruberythric acid into a novel therapeutic agent.
References
- 1. Quantitative 1H NMR Spectroscopy Method for Determination of Anthraquinone Derivatives in Extracts from Rubia tinctorum… [ouci.dntb.gov.ua]
- 2. Quantitative 1H NMR Spectroscopy Method for Determination of Anthraquinone Derivatives in Extracts from Rubia tinctorum L. Roots and Rhizomes [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. Roburic Acid Suppresses NO and IL-6 Production via Targeting NF-κB and MAPK Pathway in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. mason.gmu.edu [mason.gmu.edu]
- 8. researchgate.net [researchgate.net]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
